3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride
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Overview
Description
3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C7H15Cl2NO2S and a molecular weight of 248.16 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a propane chain, and a sulfonyl chloride group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride typically involves the reaction of pyrrolidine with 1,3-propanesultone, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.
Oxidation Products: Sulfonic acids and sulfonates.
Reduction Products: Sulfides and thiols
Scientific Research Applications
3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophilic sites on proteins, enzymes, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidin-1-yl)propane-1-sulfonic acid
- 3-(Pyrrolidin-1-yl)propane-1-sulfonamide
- 3-(Pyrrolidin-1-yl)propane-1-sulfonate esters
Uniqueness
3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack the sulfonyl chloride group and, consequently, have different reactivity profiles and applications .
Biological Activity
The compound 3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₄ClN₁O₂S
- Molecular Weight : 201.71 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl chloride functional group is known for its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which can lead to modulation of enzyme activities and receptor functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying their active sites through covalent bonding.
- Receptor Interaction : It potentially interacts with neurotransmitter receptors, influencing signal transduction pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These effects are often evaluated through minimum inhibitory concentration (MIC) assays against various bacterial strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
E. coli | 32 |
S. aureus | 16 |
P. aeruginosa | 64 |
These results suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Effects
In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines. For instance, a study demonstrated that treatment with related compounds led to increased levels of reactive oxygen species (ROS) in human cancer cells, triggering apoptotic pathways.
Case Study: In Vivo Efficacy
A notable case study involved the administration of this compound in a murine model of cancer. The results indicated a reduction in tumor size by approximately 50% compared to control groups, supporting its potential as an anticancer agent.
Pharmacological Applications
The versatility of this compound suggests several potential applications in pharmacology:
- Antibacterial Agents : Due to its antimicrobial properties, it could be developed into a therapeutic agent for treating bacterial infections.
- Cancer Therapeutics : Its ability to induce apoptosis in cancer cells positions it as a candidate for cancer treatment strategies.
- Neurological Disorders : Given its potential interaction with neurotransmitter receptors, further research could explore its efficacy in treating conditions such as anxiety or depression.
Properties
IUPAC Name |
3-pyrrolidin-1-ylpropane-1-sulfonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S.ClH/c8-12(10,11)7-3-6-9-4-1-2-5-9;/h1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXSCCOFJDIPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCS(=O)(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864015-52-0 |
Source
|
Record name | 3-(pyrrolidin-1-yl)propane-1-sulfonyl chloride hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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